

# The Structure-Activity Relationship of Tenofovir Amibufenamide: A Technical Guide

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## Compound of Interest

Compound Name: *Tenofovir amibufenamide*

Cat. No.: *B10831919*

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## Abstract

**Tenofovir amibufenamide** (TMF), a novel phosphoramidate prodrug of the nucleotide analog tenofovir, has emerged as a potent antiviral agent for the treatment of chronic hepatitis B (CHB). Its chemical structure, characterized by an additional methyl group compared to tenofovir alafenamide (TAF), confers advantageous pharmacokinetic properties, including enhanced lipophilicity and cell membrane penetration. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **tenofovir amibufenamide**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

## Introduction

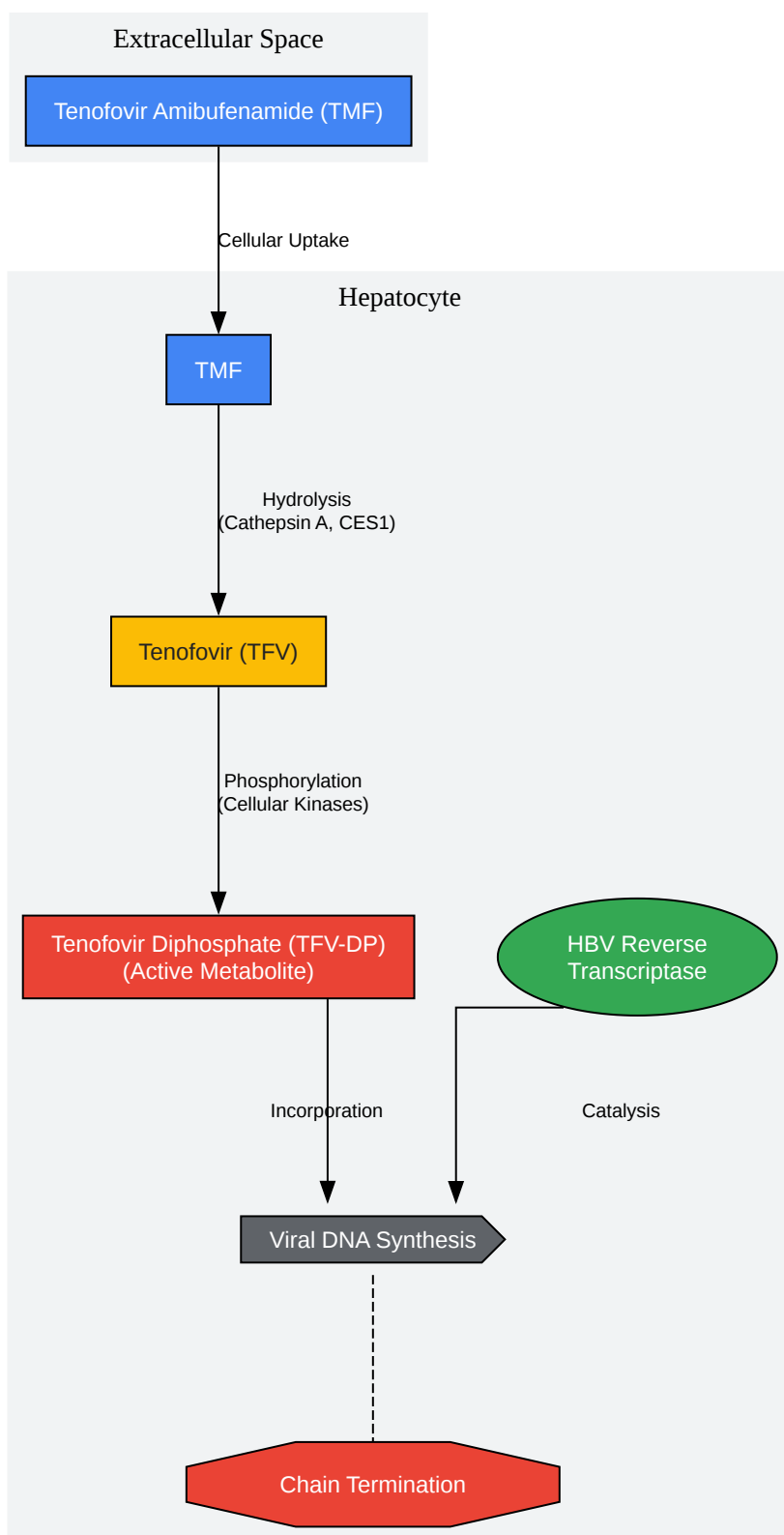
Tenofovir and its prodrugs are cornerstones in the management of retroviral infections, including HIV and HBV. The development of tenofovir prodrugs aims to improve the oral bioavailability and targeted delivery of the active tenofovir diphosphate to hepatocytes, thereby enhancing antiviral efficacy while minimizing systemic toxicity. **Tenofovir amibufenamide** (TMF) represents a significant advancement in this lineage, demonstrating non-inferior efficacy to tenofovir disoproxil fumarate (TDF) with an improved safety profile, particularly concerning bone and renal health.<sup>[1][2]</sup> This guide delves into the core medicinal chemistry principles underpinning the efficacy of TMF and its analogs.

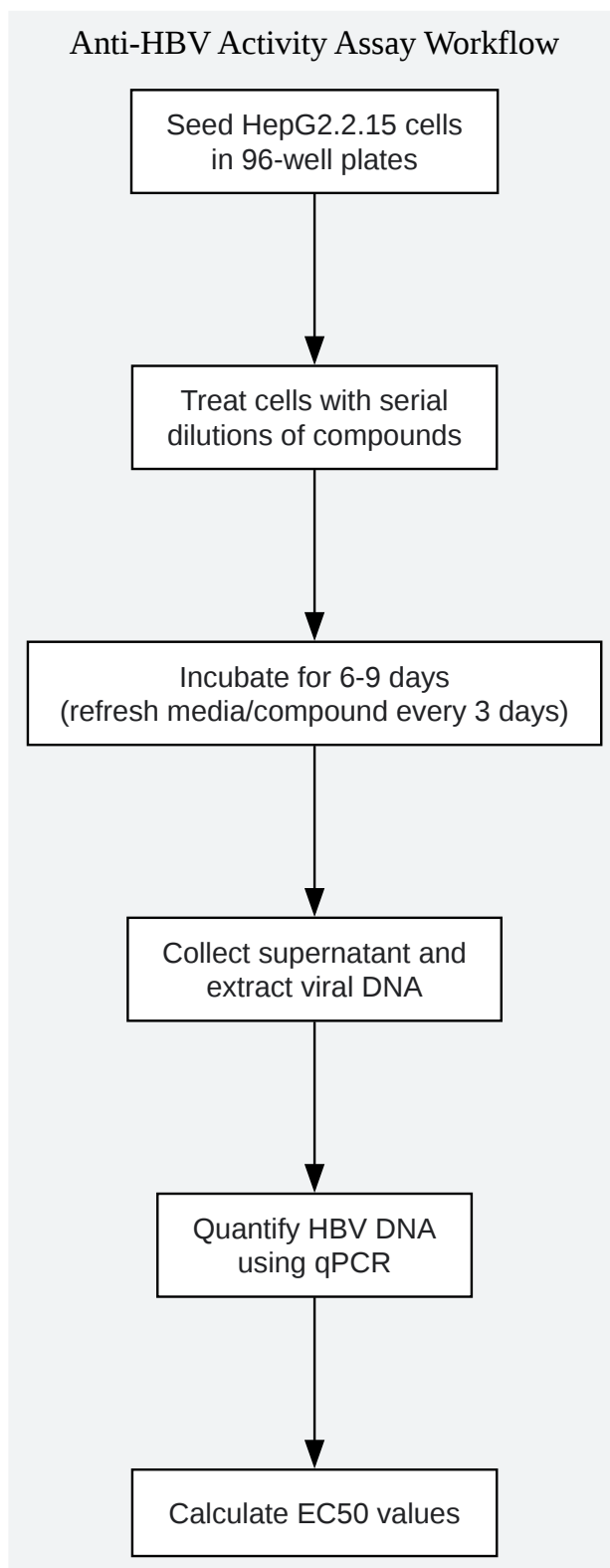
## Mechanism of Action

**Tenofovir amibufenamide** is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.<sup>[3]</sup> The ProTide (protide) technology is central to its design, enabling efficient delivery of tenofovir into target cells.<sup>[4]</sup><sup>[5]</sup>

The intracellular activation cascade is as follows:

- **Cellular Uptake:** TMF, being more lipophilic than other tenofovir prodrugs, readily penetrates the cell membrane of hepatocytes.<sup>[6]</sup>
- **Intracellular Conversion:** Inside the cell, TMF is hydrolyzed by cellular enzymes, such as cathepsin A and carboxylesterase 1, to release tenofovir.<sup>[7]</sup>
- **Phosphorylation:** Cellular kinases then phosphorylate tenofovir to its active diphosphate form, tenofovir diphosphate (TFV-DP).<sup>[3]</sup>
- **Inhibition of HBV Reverse Transcriptase:** TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate, deoxyadenosine triphosphate.<sup>[3]</sup>
- **Chain Termination:** Upon incorporation into the growing viral DNA chain, TFV-DP lacks a 3'-hydroxyl group, leading to the termination of DNA elongation and thereby inhibiting viral replication.<sup>[3]</sup>





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## References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
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